molecular formula C12H9ClINO2 B1601139 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester CAS No. 206257-60-5

4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester

Cat. No.: B1601139
CAS No.: 206257-60-5
M. Wt: 361.56 g/mol
InChI Key: PJJMPIMYGDXLRF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. According to PubChem database records, the official IUPAC name for this compound is ethyl 4-chloro-6-iodoquinoline-3-carboxylate. This nomenclature precisely indicates the positions of all substituents on the quinoline backbone, with the ethyl ester group attached at the 3-position carboxylate, chlorine at position 4, and iodine at position 6 of the quinoline ring system.

The compound is systematically cataloged under Chemical Abstracts Service number 206257-60-5, providing a unique identifier for literature searches and chemical databases. Alternative nomenclature includes 3-Quinolinecarboxylic acid, 4-chloro-6-iodo-, ethyl ester, which emphasizes the carboxylic acid derivative nature of the molecule. The molecular formula C12H9ClINO2 reflects the precise atomic composition, indicating twelve carbon atoms, nine hydrogen atoms, one chlorine atom, one iodine atom, one nitrogen atom, and two oxygen atoms.

Database identifiers further establish the compound's systematic classification, including PubChem Compound Identifier 12052743 and various registry numbers such as MFCD02349007. The InChI key PJJMPIMYGDXLRF-UHFFFAOYSA-N provides a standardized digital fingerprint for computational chemistry applications and database searches. These systematic identifiers ensure precise communication across different chemical databases and research platforms, facilitating accurate identification and cross-referencing of chemical information.

Property Value Source
IUPAC Name ethyl 4-chloro-6-iodoquinoline-3-carboxylate
CAS Number 206257-60-5
Molecular Formula C12H9ClINO2
PubChem CID 12052743
InChI Key PJJMPIMYGDXLRF-UHFFFAOYSA-N

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits a planar quinoline core structure with specific geometric arrangements influenced by halogen substitution and ester functionality. Computational analysis reveals that the molecule maintains the characteristic fused benzene-pyridine ring system typical of quinoline derivatives, with the ethyl carboxylate group extending from the 3-position. The molecular weight of 361.56 grams per mole reflects the substantial contribution of the iodine substituent, which significantly influences the compound's physical properties and intermolecular interactions.

Crystallographic analysis considerations include the impact of halogen bonding interactions, particularly involving the iodine substituent at position 6. Research on related quinoline derivatives demonstrates that iodine atoms can participate in significant halogen bonding interactions with distances approximately 3.2 Angstroms, which are critical for crystal packing analysis. These interactions influence the solid-state structure and may affect the compound's solubility characteristics and crystallization behavior.

The topological polar surface area of 39.2 square Angstroms indicates moderate polarity primarily contributed by the carboxylate ester functionality. This parameter significantly influences the compound's membrane permeability and potential biological activity. The rotatable bond count of 3 reflects the flexibility of the ethyl ester chain, allowing conformational adjustments that may be important for molecular recognition and binding interactions. The heavy atom count of 17 atoms provides insight into the molecular complexity and potential for diverse intermolecular interactions.

Geometric parameters reveal an XLogP3-AA value of 3.7, indicating significant lipophilicity that may influence the compound's distribution properties and cellular uptake characteristics. The hydrogen bond donor count of 0 and acceptor count of 3 suggest specific patterns of intermolecular hydrogen bonding that may influence crystal packing and solution behavior. These geometric characteristics collectively define the three-dimensional structure and predict the compound's behavior in various chemical and biological environments.

Geometric Property Value Significance
Molecular Weight 361.56 g/mol
Topological Polar Surface Area 39.2 Ų
Rotatable Bond Count 3
Heavy Atom Count 17
XLogP3-AA 3.7

Halogen Substitution Patterns in Quinoline Derivatives

The halogen substitution pattern in this compound represents a strategically important structural feature that significantly influences the compound's chemical reactivity and biological properties. The simultaneous presence of chlorine at position 4 and iodine at position 6 creates a unique electronic environment within the quinoline ring system. The chlorine substituent at position 4 occupies a position adjacent to the nitrogen atom, which significantly affects the electron density distribution and reactivity of the heterocyclic system.

The iodine substituent at position 6 provides distinct advantages for synthetic chemistry applications, particularly in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms can be replaced with aryl or alkyl groups using palladium catalysts. The presence of both chlorine and iodine atoms allows for selective substitution reactions, as iodine typically exhibits higher reactivity in cross-coupling reactions compared to chlorine. This differential reactivity enables sophisticated synthetic strategies for molecular modification and derivatization.

Comparative analysis with related halogenated quinoline derivatives reveals the unique properties conferred by the specific chlorine-iodine substitution pattern. Research indicates that this compound is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and interactions compared to other halogenated quinoline derivatives. The iodine atom, in particular, can enhance the compound's ability to participate in coupling reactions and increase its biological activity.

The electronic effects of halogen substitution influence the compound's potential for nucleophilic and electrophilic substitution reactions. The electron-withdrawing nature of both halogen substituents affects the quinoline nitrogen's basicity and the overall reactivity of the ring system. These substitution patterns also influence the compound's potential biological activities, including antimicrobial and anticancer properties, through modulation of binding affinity to specific molecular targets. The strategic positioning of halogens creates opportunities for structure-activity relationship studies and rational drug design approaches.

Halogen Position Substituent Electronic Effect Synthetic Utility
Position 4 Chlorine Electron-withdrawing Moderate reactivity in coupling
Position 6 Iodine Electron-withdrawing High reactivity in coupling

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound represents a fundamental aspect of its chemical identity that influences its reactivity, stability, and potential biological activity. Quinoline derivatives commonly exhibit tautomerism between quinolone and hydroxyquinoline forms, particularly when carboxylic acid or ester functionalities are present at the 3-position. Research on related quinolone-3-carboxylic acid derivatives demonstrates that the possibility of 4-oxoquinoline/4-hydroxyquinoline tautomerism may significantly impact pharmacologic profiles and requires careful investigation.

Theoretical studies using density functional theory calculations at the B3LYP/6-311++G(d,p) level reveal important insights into tautomeric preferences for quinoline-3-carboxylate systems. For 4-quinolone-3-carboxylic acid derivatives, computational analysis indicates that in vacuum, the quinolone form is more stable, with an energy approximately 1.809 kilocalories per mole lower than the quinoline form. However, in aqueous solution, the energy difference between these tautomeric forms becomes much larger, suggesting that the main existing species would be the quinolone form under physiological conditions.

The presence of halogen substituents at positions 4 and 6 in this compound may significantly influence tautomeric equilibria compared to unsubstituted derivatives. The electron-withdrawing effects of both chlorine and iodine substituents would be expected to stabilize the quinoline form by reducing electron density on the nitrogen atom and decreasing the likelihood of proton abstraction that leads to quinolone tautomer formation. The ester functionality at position 3, rather than the free carboxylic acid, also influences tautomeric behavior by eliminating the possibility of intramolecular hydrogen bonding that can stabilize certain tautomeric forms.

Experimental investigations using matrix isolation coupled to Fourier-transform infrared spectroscopy on related methylated quinoline derivatives reveal that hydroxyquinoline forms can be maintained without tautomerization to quinolone forms under specific conditions. Continuous broadband irradiation studies demonstrate that photochemical stability varies among different tautomeric forms, with some species showing only partial photodecomposition under extended irradiation. These findings suggest that the tautomeric stability of this compound may be influenced by environmental conditions and could affect its utility in photochemical applications.

Tautomeric Form Relative Stability Environmental Dependence Functional Implications
Quinoline Form Higher in solution Solvent-dependent Enhanced lipophilicity
Quinolone Form Lower in solution pH-dependent Potential for hydrogen bonding
Ester-Stabilized Form Predominant Hydrolysis-sensitive Improved membrane permeability

Properties

IUPAC Name

ethyl 4-chloro-6-iodoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClINO2/c1-2-17-12(16)9-6-15-10-4-3-7(14)5-8(10)11(9)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJMPIMYGDXLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476546
Record name ethyl 6-iodo-4-chloro-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206257-60-5
Record name ethyl 6-iodo-4-chloro-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

Chlorination of 6-Iodo-4-oxo-1,4-dihydro-quinoline-3-carboxylic Acid Ethyl Ester

The most documented and efficient method for preparing 4-chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester involves the chlorination of a suitably substituted quinoline precursor using phosphorus oxychloride (trichlorophosphate).

Stepwise Procedure
  • Starting Material: 6-iodo-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester
  • Reagent: Phosphorus oxychloride (POCl₃)
  • Atmosphere: Nitrogen
  • Reaction Conditions: Reflux for 14 hours
  • Workup:
    • Cool the reaction mixture
    • Remove solvent by rotary evaporation and oil pump
    • Add saturated sodium bicarbonate solution slowly
    • Collect solid by filtration
    • Wash with saturated sodium bicarbonate and water
    • Dry to yield the product as a yellow solid
Reaction Equation

$$
\text{6-iodo-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester} + \text{POCl}3 \xrightarrow{\text{reflux, N}2, 14h} \text{this compound}
$$

Yield and Physical Data
Parameter Value
Starting mass 56 g (0.16 mol)
POCl₃ volume 180 mL
Reaction time 14 hours
Product mass 58 g
Yield 98%
Product form Yellow solid

Reference: US2006/4046, 2006, A1, Page 12.

Friedländer Condensation Route (Alternative Approach)

Though less frequently cited for this specific compound, the Friedländer condensation can be adapted for the synthesis of halogenated quinoline esters. This method involves the cyclocondensation of an amino ketone with a β-ketoester under acidic or Lewis acid catalysis.

Generalized Procedure
  • Starting Materials:
    • 1-(2-amino-5-iodophenyl)ethanone
    • Ethyl 4-chloro-3-oxobutanoate
  • Catalyst: Chlorotrimethylsilane (TMSCl) or similar Lewis acid
  • Reaction: Friedländer condensation
  • Yield: Typically 71–86% for related quinolinecarboxylate esters
Remarks
  • This method allows for the introduction of both iodine and chlorine substituents in a single cyclization step, but specific adaptation and optimization are required to achieve high selectivity for the 4-chloro-6-iodo pattern.
  • Literature for the direct synthesis of this compound using this route is limited, and the method is more commonly used for structurally related quinoline esters.

Comparative Data Table

Method Starting Materials Key Reagents/Catalysts Reaction Conditions Yield (%) Notes
Chlorination of quinoline precursor 6-iodo-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester Phosphorus oxychloride (POCl₃) Reflux, N₂, 14 h 98 Most widely used, high yield
Friedländer condensation (alternative) 1-(2-amino-5-iodophenyl)ethanone + ethyl 4-chloro-3-oxobutanoate Chlorotrimethylsilane (TMSCl) Acidic, moderate heat 71–86 General for related esters; less direct

Research Findings and Notes

  • The phosphorus oxychloride-mediated chlorination method is highly efficient, delivering near-quantitative yields and is preferred for laboratory and industrial synthesis.
  • The Friedländer condensation route offers flexibility for synthesizing various substituted quinoline esters but may require additional steps or optimization for the specific 4-chloro-6-iodo substitution pattern.
  • The product is typically isolated as a yellow solid and can be purified by standard filtration and washing techniques.
  • Safety considerations include handling of phosphorus oxychloride, which is corrosive, and the use of an inert atmosphere to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups using palladium catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The compound’s quinoline core can intercalate with DNA, disrupting cellular processes and leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-bromo-quinoline-3-carboxylic acid ethyl ester
  • 4-Chloro-6-fluoro-quinoline-3-carboxylic acid ethyl ester
  • 4-Chloro-6-methyl-quinoline-3-carboxylic acid ethyl ester

Uniqueness

4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and interactions compared to other halogenated quinoline derivatives. The iodine atom, in particular, can enhance the compound’s ability to participate in coupling reactions and increase its biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester (CAS Number: 206257-60-5) is a quinoline derivative recognized for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits potential as an antimicrobial agent and may possess anti-inflammatory and anticancer properties, similar to other compounds with analogous structures.

  • Molecular Formula : C12H9ClINO2
  • Molecular Weight : 361.56 g/mol
  • Structure : The compound features both chlorine and iodine substituents, which may enhance its reactivity compared to other quinoline derivatives.

Antimicrobial Properties

Research indicates that this compound shows significant antimicrobial activity against various bacterial strains. Preliminary studies suggest it may inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with biological targets such as:

  • Enzymes : Inhibition of enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptors : Binding to receptors involved in inflammatory responses or cancer signaling pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesUnique Aspects
4-Chloroquinoline Lacks iodine; simpler structurePrimarily used as an antimalarial agent
6-Iodoquinoline Lacks chlorine; simpler structureKnown for its antimicrobial properties
Ethyl 3-aminoquinoline-2-carboxylate Contains amino group; different positionExhibits different biological activity profiles
4-Bromoquinoline Contains bromine instead of chlorineUsed in various organic syntheses

The unique combination of chlorine and iodine in this compound may enhance its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    A study investigated the antibacterial activity of 4-chloro-6-iodo-quinoline derivatives against various bacterial strains, revealing significant inhibition zones compared to control groups. The results indicated a promising potential for developing new antibacterial agents based on this compound.
  • Anti-inflammatory Activity Assessment :
    In vitro assays were conducted to evaluate the anti-inflammatory effects of the compound. Results showed a reduction in pro-inflammatory cytokines, suggesting that 4-chloro-6-iodo-quinoline derivatives could serve as anti-inflammatory agents.
  • Anticancer Activity Evaluation :
    Preliminary screenings indicated that this compound might inhibit the proliferation of cancer cell lines, warranting further investigation into its potential as an anticancer drug.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester, and what key reaction parameters influence yield?

  • Methodological Answer :

  • Route 1 : Cyclocondensation of substituted anilines with diethyl ethoxymethylenemalonate, followed by iodination using iodine monochloride (ICl) in acetic acid. Critical parameters include temperature control (70–90°C) and stoichiometric iodine equivalents to minimize polyhalogenation byproducts .
  • Route 2 : Direct iodination of 4-chloroquinoline-3-carboxylic acid ethyl ester precursors. Use of N-iodosuccinimide (NIS) in dichloromethane at 0°C improves regioselectivity at the 6-position .
  • Yield Optimization : Catalytic Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency, while inert atmospheres (N₂/Ar) reduce oxidative degradation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies substitution patterns:
  • Quinoline C-3 ester carbonyl at δ ~165 ppm.
  • Iodo-substituent deshields adjacent protons (C-5 and C-7) by ~0.3–0.5 ppm .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detect molecular ion peaks [M+H]⁺ at m/z 392.1 .
  • X-ray Crystallography : Resolves halogen bonding interactions (C–I···O distances ~3.2 Å), critical for crystal packing analysis .

Advanced Research Questions

Q. How can synthetic protocols be optimized to minimize byproducts like polyhalogenated derivatives?

  • Methodological Answer :

  • Controlled Iodination : Use iodine monochloride (ICl) instead of I₂ to limit electrophilic over-substitution. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 hours) and improves regioselectivity through uniform heating .
  • Purification : Flash chromatography (silica gel, gradient elution) isolates the target compound with >95% purity. Recrystallization from ethanol/water mixtures removes residual halogenated impurities .

Q. What role do the chloro and iodo substituents play in modulating biological activity?

  • Methodological Answer :

  • Comparative SAR Studies :
Substituent CombinationAntibacterial IC₅₀ (μM)Log P
4-Cl, 6-I12.3 ± 1.22.8
4-Cl, 6-F18.7 ± 2.12.1
4-Cl, 6-H>501.5
  • The iodo group enhances lipophilicity (Log P) and membrane penetration, improving activity against Gram-negative pathogens (e.g., E. coli). Chlorine at C-4 stabilizes the quinoline core .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria of the ester group) by acquiring spectra at 25°C and 60°C .
  • COSY and NOESY : Identifies through-space couplings between H-2 (quinoline) and the ethyl ester group, confirming spatial proximity .
  • DFT Calculations : Predict chemical shifts using Gaussian09 (B3LYP/6-31G*) to validate experimental data .

Q. What in vitro models are suitable for evaluating its pharmacological potential?

  • Methodological Answer :

  • Antibacterial Assays : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and P. aeruginosa (ATCC 27853) with ciprofloxacin as a control .
  • Enzyme Inhibition : Fluorescence-based assays for DNA gyrase (IC₅₀ determination) using supercoiled plasmid DNA .
  • Cytotoxicity : MTT assay on HEK293 cells to establish selectivity indices (IC₅₀ > 100 μM for non-toxic profiles) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.